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Compound of Interest

Compound Name:
2-Thiazolemethanol, alpha-

methyl-, (alphaR)- (9CI)

CAS No.: 134932-60-8

Cat. No.: B143946

Get Quote

Executive Summary
(R)-

-methyl-2-thiazolemethanol (IUPAC: (R)-1-(1,3-thiazol-2-yl)ethanol) is a critical chiral building
block in the synthesis of antiviral and antineoplastic agents. Its structural integrity—specifically
its enantiomeric purity—directly correlates to the potency and safety profile of downstream
Active Pharmaceutical Ingredients (APIs). This guide provides a rigorous framework for the
structural elucidation, absolute configuration determination, and impurity profiling of this moiety,
moving beyond basic identification to high-fidelity validation.

Molecular Identity & Physicochemical Profile[1][2][3]
[4][5][6][7][8]
Before establishing analytical protocols, the compound's fundamental properties must be

baselined. The thiazole ring introduces specific electronic effects (electron-withdrawing) that

influence both NMR shifts and chromatographic behavior.
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Parameter Data / Descriptor

IUPAC Name (R)-1-(1,3-thiazol-2-yl)ethanol

Common Name
(R)-

-methyl-2-thiazolemethanol

CAS Number
131606-42-1 (R-isomer); 14531-38-5

(Racemate)

Molecular Formula

C

H

NOS

Molecular Weight 143.19 g/mol

Chiral Center
C1 (Exocyclic carbon attached to the thiazole

C2 position)

Physical State
Viscous oil or low-melting solid (depending on

purity)

Solubility

High in MeOH, EtOH, DMSO, CH

Cl

; Moderate in H

O

Spectroscopic Characterization (NMR & MS)[1][11]
The structural connectivity is validated using high-field NMR (≥400 MHz). The thiazole ring

protons and the chiral ethyl side chain provide distinct diagnostic signals.

Proton NMR ( H NMR) Analysis
Solvent: CDCl

or DMSO-d
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The spectrum is characterized by the descreening effect of the aromatic thiazole ring on the

methine proton.

7.70 ppm (1H, d, J = 3.3 Hz): Thiazole C4-H (or C5-H depending on numbering convention,
typically the proton adjacent to Nitrogen is more deshielded).

7.28 ppm (1H, d, J = 3.3 Hz): Thiazole C5-H.

5.15 ppm (1H, q, J = 6.5 Hz): Chiral methine proton (CH-OH). The quartet arises from
coupling with the adjacent methyl group.[1]

1.60 ppm (3H, d, J = 6.5 Hz): Methyl group (CH

).

~3.5-4.5 ppm (1H, br s): Hydroxyl proton (OH). Note: Chemical shift varies with
concentration and solvent.

Mass Spectrometry (ESI-MS)
Ionization: Electrospray Ionization (Positive Mode)

Parent Ion: [M+H]

= 144.2 m/z

Fragmentation: Loss of H

O ([M+H-18]

) is common in secondary alcohols, observing a peak at ~126 m/z.

Stereochemical Determination: The Core Challenge
Validating the (R)-configuration is the most critical analytical task. Optical rotation is often

insufficient due to low specific rotation values or solvent dependence. The industry gold

standard is the Mosher Ester Analysis for absolute configuration and Chiral HPLC for

enantiomeric excess (ee).

Absolute Configuration: Mosher Ester Analysis
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This method involves derivatizing the alcohol with both (R)- and (S)-

-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA) chloride. The resulting diastereomers exhibit distinct
NMR shifts due to the anisotropic shielding of the phenyl group in the MTPA moiety.

Mechanism: In the preferred conformer, the MTPA phenyl group shields protons on one side of

the chiral center. By comparing the chemical shift differences (

) of the protons flanking the chiral center (Methyl vs. Thiazole), the configuration is deduced.

If (R)-Alcohol: The protons on the thiazole ring will be shielded in one diastereomer, while the

methyl protons are shielded in the other.

Protocol: See Section 5.1.

Enantiomeric Purity: Chiral HPLC
Separation of the (R) and (S) enantiomers requires a polysaccharide-based stationary phase.

Column Selection: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-

dimethylphenylcarbamate)).

Mobile Phase: Hexane:Isopropanol (90:10 to 95:5) is the standard starting point for neutral

alcohols.

Detection: UV at 254 nm (Thiazole absorption).

Synthetic Context & Impurity Profiling[9]
Understanding the synthesis route is essential for identifying potential impurities.

Biocatalytic Reduction (Preferred for R-isomer):

Precursor: 2-Acetylthiazole.[2]

Reagent: Ketoreductase (KRED) or whole-cell systems (e.g., Saccharomyces cerevisiae).

Impurities: Residual 2-acetylthiazole (ketone), protein residues, buffer salts.
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Advantage:[3][1][4][5] High ee (>99%).[2]

Chemical Reduction (Grignard/Hydride):

Precursor: 2-Formylthiazole + MeMgBr OR 2-Acetylthiazole + NaBH

.

Result: Racemic mixture requiring resolution (e.g., lipase-catalyzed kinetic resolution).

Impurities: Over-reduction byproducts, metal residues.

Visualizing the Analytical Workflow

Crude (R)-Alcohol 1. Chemical Purity
(Achiral HPLC/GC)

2. Identity Check
(1H NMR / MS)

>95% Pure 3. Enantiomeric Purity
(Chiral HPLC)

Identity Confirmed

4. Absolute Config
(Mosher Analysis)First Batch Validation

Release / API SynthesisRoutine QC

Config Confirmed

Click to download full resolution via product page

Caption: Step-by-step analytical workflow from crude isolation to quality release.

Experimental Protocols
Protocol: Mosher Ester Derivatization (Self-Validating)
Purpose: To determine absolute stereochemistry via NMR.

Reagents:

(R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl.

Pyridine (dry).

CDCl

(for NMR).[3]
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Step-by-Step:

Aliquot: Take two 10 mg samples of the (R)-

-methyl-2-thiazolemethanol.

Reaction A (S-Ester): Dissolve Sample 1 in 0.5 mL dry pyridine. Add 1.5 eq of (R)-(-)-MTPA-

Cl. Stir for 4 hours.

Reaction B (R-Ester): Dissolve Sample 2 in 0.5 mL dry pyridine. Add 1.5 eq of (S)-(+)-MTPA-

Cl. Stir for 4 hours.

Note: The configuration of the ester is opposite to the acid chloride used due to Cahn-

Ingold-Prelog priority changes.

Workup: Quench with water, extract with ether, wash with dilute HCl (to remove pyridine), dry

over MgSO

.

Analysis: Acquire

H NMR for both esters.

Calculation: Calculate

for the methyl doublet and the thiazole protons.

Validation: If the methyl group has a positive

and thiazole protons have a negative

(or vice versa), the model is valid.

Protocol: Chiral HPLC Method
Purpose: Routine determination of Enantiomeric Excess (ee).

System Parameters:
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Column: Chiralpak AD-H (

mm, 5

m).

Mobile Phase: n-Hexane : Isopropanol (90 : 10).

Flow Rate: 1.0 mL/min.

Temperature: 25°C.

Wavelength: 254 nm.

System Suitability Criteria:

Resolution (

): > 1.5 between enantiomers (baseline separation).

Tailing Factor: < 1.5.

Racemate Injection: A racemic standard must be injected first to establish retention times for

both (R) and (S) peaks.

Synthesis & Impurity Origin Diagram[9]
Understanding the origin of the molecule helps in predicting impurities.
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Caption: Comparison of Biocatalytic vs. Chemical routes. Biocatalysis is preferred for high ee.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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